2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile
Description
The compound 2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile features a fused thiazolo[4,5-d]pyrimidin core modified with sulfanyl groups, a 4-chloro-3-methylphenyl substituent at position 3, a 4-fluorophenyl group at position 6, and an acetonitrile-functionalized sulfanyl chain at position 3. This structure combines electron-withdrawing substituents (chloro, fluoro) with a sulfanyl-acetonitrile moiety, which may enhance electrophilicity and influence binding interactions in biological systems. Such heterocyclic systems are often explored for kinase inhibition or antimicrobial activity due to their ability to interact with enzymatic thiol groups or metal ions ">[1].
Properties
IUPAC Name |
2-[[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4OS3/c1-11-10-14(6-7-15(11)21)25-17-16(30-20(25)28)18(27)26(19(24-17)29-9-8-23)13-4-2-12(22)3-5-13/h2-7,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLXNFNZDYEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC#N)C4=CC=C(C=C4)F)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chloro, methyl, and fluorophenyl groups through various substitution reactions. The final step involves the formation of the acetonitrile group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism by which 2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and inferred properties between the target compound and analogs identified in the literature:
Key Observations
Core Heterocycle Influence: The thiazolo[4,5-d]pyrimidin core in the target compound provides distinct electronic properties compared to thieno[2,3-d]pyrimidin () or pyrazolo[4,3-d]pyrimidin (). These differences may alter binding affinities in biological targets, such as kinases or microbial enzymes ">[9].
The acetonitrile group in the target compound contrasts with the acetamide in , reducing hydrogen-bonding capacity but increasing electrophilicity ">[8].
Functional Group Stability :
- Ester-containing analogs () are prone to hydrolysis under physiological conditions, whereas the sulfanyl-acetonitrile group in the target compound may offer greater metabolic stability ">[11].
Biological Activity
The compound 2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile is a complex thiazolo-pyrimidine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features multiple functional groups including a thiazolo-pyrimidine core and various aromatic substitutions.
| Property | Value |
|---|---|
| Molecular Weight | 396.91 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. Research indicates that compounds similar to the one exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Properties
Thiazolo-pyrimidine derivatives have shown promise in cancer research. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolo-pyrimidine derivatives for their anticancer activity. The compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 12 µM.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
- Cell Cycle Arrest : Evidence shows that it can cause G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for therapeutic applications. Studies indicate moderate toxicity levels; however, specific LD50 values are yet to be established for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
